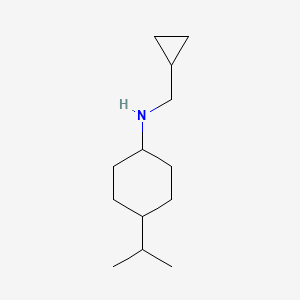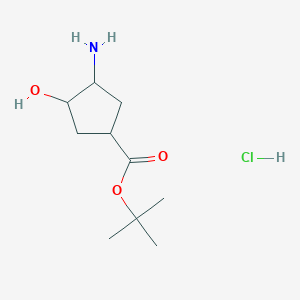
Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative through a series of reactions, including cyclization and functional group modifications.
Amino and Hydroxy Group Introduction:
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .
科学的研究の応用
Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces, modulating cellular signaling pathways.
Molecular Interactions: Engaging in molecular interactions with other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
Some compounds similar to tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride include:
Tert-butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride: Similar structure with an additional aminomethyl group.
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride: Contains a piperazine ring instead of a cyclopentane ring.
Uniqueness
Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C10H20ClNO3 |
|---|---|
分子量 |
237.72 g/mol |
IUPAC名 |
tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6;/h6-8,12H,4-5,11H2,1-3H3;1H |
InChIキー |
SXPTZWQZLUDMTE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl N-{[4-(dimethylamino)oxan-4-yl]methyl}carbamate](/img/structure/B13249886.png)

![2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13249899.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]cyclohexanamine](/img/structure/B13249900.png)
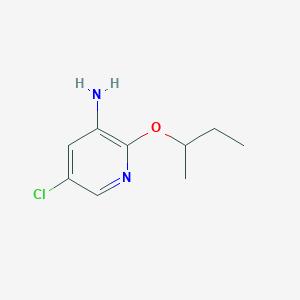
![3A,6a-dimethyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13249908.png)
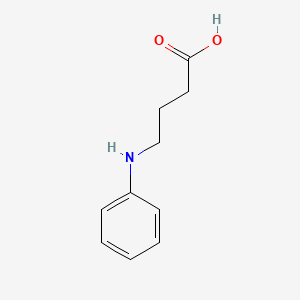
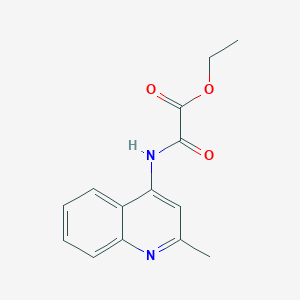
![(Butan-2-yl)[1-(furan-2-yl)ethyl]amine](/img/structure/B13249930.png)
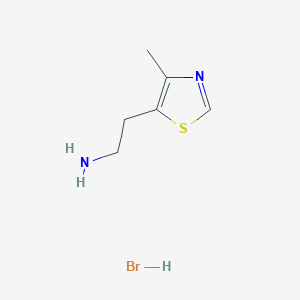
![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate](/img/structure/B13249950.png)
